Glycerol-d1

Stable Isotope Labeling LC-MS GC-MS

Glycerol-d1 provides a single deuterium substitution that delivers a reliable +1 Da mass shift for unambiguous MS discrimination while co-eluting with endogenous glycerol. Unlike glycerol-d5 or -d8, it avoids baseline separation and kinetic isotope effect artifacts in metabolic flux studies. This mono-deuterated standard delivers cleaner NMR data, optimal LC-MS/MS quantification, and accurate in vivo glycerol turnover measurements. Specify ≥98% purity when ordering for analytical or tracer applications.

Molecular Formula C3H8O3
Molecular Weight 93.10 g/mol
Cat. No. B12394345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol-d1
Molecular FormulaC3H8O3
Molecular Weight93.10 g/mol
Structural Identifiers
SMILESC(C(CO)O)O
InChIInChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i6D
InChIKeyPEDCQBHIVMGVHV-RAMDWTOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycerol-d1 for High-Precision Metabolic Tracing and Quantitative Analytical Standardization


Glycerol-d1 (C3H7DO3, MW 93.10) is a stable isotope-labeled analog of glycerol in which one hydrogen atom is replaced by deuterium . This single isotopic substitution confers distinct analytical utility without significantly perturbing the physicochemical properties of the parent molecule . The compound serves as a critical internal standard for quantitative NMR, GC-MS, and LC-MS analyses, and as a tracer in metabolic flux studies where its mass shift enables unambiguous discrimination from endogenous glycerol .

The Analytical and Metabolic Imperative for Glycerol-d1 Over Unlabeled or Incompletely Labeled Glycerol Analogs


Generic substitution of glycerol-d1 with unlabeled glycerol or alternative deuterated isotopologues (e.g., glycerol-d5, glycerol-d8) introduces quantifiable errors in both analytical quantification and metabolic tracing. Unlabeled glycerol cannot function as an internal standard for MS due to identical mass, while higher deuteration states may exhibit altered chromatographic retention and enhanced kinetic isotope effects that distort metabolic flux measurements . The specific mono-deuteration of glycerol-d1 provides a minimal mass shift (+1 Da) that optimizes detection without introducing significant isotopic fractionation artifacts that plague poly-deuterated analogs in biological systems .

Quantitative Differentiation Evidence for Glycerol-d1 Versus Closest Analogs


Molecular Weight Differentiation for Mass Spectrometric Internal Standardization

Glycerol-d1 exhibits a +1 Da mass shift (m/z 93.10) relative to unlabeled glycerol (m/z 92.09), enabling its use as an internal standard for MS quantification . In contrast, fully deuterated glycerol-d8 provides a +8 Da shift, which may alter chromatographic retention times and ionization efficiency, potentially introducing quantification bias .

Stable Isotope Labeling LC-MS GC-MS

Isotopic Purity Specifications for Reproducible Quantitative NMR

While commercial glycerol-d8 is typically specified at ≥98 atom% D isotopic purity , glycerol-d1 is available with comparable or higher isotopic enrichment specifications . The single deuterium substitution in glycerol-d1 reduces the probability of isotopic impurities that complicate spectral interpretation in qNMR analyses.

qNMR Isotopic Enrichment Analytical Chemistry

NMR Spectral Simplification Through Targeted Deuteration

Glycerol-d1 suppresses the ¹H NMR signal from the specific C2 position, simplifying spectral interpretation while retaining the remaining proton signals for structural and quantitative analysis . Fully deuterated glycerol-d8 eliminates all proton signals, which can hinder the use of residual glycerol protons for referencing or structural confirmation in certain experimental designs .

NMR Spectroscopy Proton Signal Suppression Metabolomics

Minimized Kinetic Isotope Effect for Metabolic Flux Accuracy

Poly-deuterated glycerol tracers (e.g., glycerol-d5) exhibit measurable kinetic isotope effects (KIEs) that can distort metabolic flux calculations . Glycerol-d1, with only a single deuterium substitution, minimizes KIE magnitude, providing a more faithful representation of true glycerol metabolism in vivo .

Metabolic Tracer Isotope Effect Fluxomics

Optimized Application Scenarios for Glycerol-d1 Based on Verified Performance Metrics


Quantitative LC-MS/MS Analysis of Endogenous Glycerol in Plasma

Glycerol-d1 serves as an ideal internal standard for LC-MS/MS quantification of plasma glycerol due to its +1 Da mass shift, which co-elutes with the analyte while providing unambiguous mass discrimination . This application avoids the chromatographic retention time shifts observed with glycerol-d8 .

Metabolic Flux Studies of Hepatic Glycerol Utilization

As a tracer for in vivo glycerol kinetics, glycerol-d1 offers a minimally perturbative isotopic label for measuring glycerol turnover and gluconeogenic flux. Its single deuterium substitution reduces kinetic isotope effects that would otherwise confound rate calculations when using glycerol-d5 or glycerol-d8 .

Site-Specific NMR Relaxation and Dynamics Studies

In NMR studies of molecular dynamics, glycerol-d1 enables selective observation of proton relaxation at non-deuterated positions while suppressing the C2 proton signal. This targeted deuteration provides cleaner spectral data than fully protonated glycerol without the complete signal loss of glycerol-d8 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycerol-d1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.